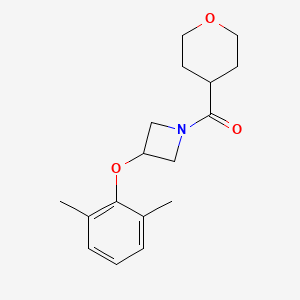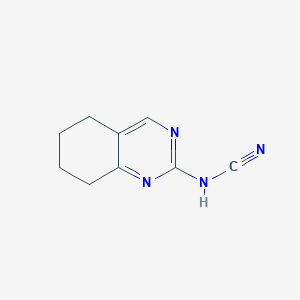![molecular formula C15H23NO3 B5379417 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide](/img/structure/B5379417.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide, commonly known as Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. Ostarine has been shown to have anabolic effects on muscle and bone tissue without the negative side effects associated with traditional anabolic steroids.
Wirkmechanismus
Ostarine works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and muscle growth. Unlike traditional anabolic steroids, Ostarine does not bind to androgen receptors in other tissues such as the prostate, which can lead to negative side effects.
Biochemical and Physiological Effects:
Research has shown that Ostarine can increase lean body mass and improve muscle strength in both men and women. It has also been shown to have a positive effect on bone density and bone strength. Ostarine has been well-tolerated in clinical trials, with few reported side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ostarine has several advantages for use in lab experiments. It has a high affinity for androgen receptors in muscle and bone tissue, making it a useful tool for studying the effects of androgen receptor activation in these tissues. Ostarine is also selective in its binding, which allows for a more precise study of the effects of androgen receptor activation. However, Ostarine is not suitable for all experiments, as it may not accurately represent the effects of other androgen receptor modulators or traditional anabolic steroids.
Zukünftige Richtungen
There are several potential future directions for research on Ostarine. One area of interest is its potential use in the treatment of muscle wasting diseases in older adults. Another area of interest is its potential use in the treatment of bone-related disorders such as osteoporosis. Further research is needed to fully understand the long-term effects and safety of Ostarine use in humans. Additionally, research is needed to develop more selective and potent N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamides with fewer potential side effects.
Conclusion:
Ostarine is a promising compound with potential therapeutic applications in a variety of medical conditions. Its selective binding to androgen receptors in muscle and bone tissue makes it a useful tool for studying the effects of androgen receptor activation in these tissues. While further research is needed to fully understand its effects and potential applications, Ostarine represents a promising area of research in the field of selective androgen receptor modulators.
Synthesemethoden
Ostarine is synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2,2-dimethylpropanal in the presence of a catalyst to form the final product, Ostarine.
Wissenschaftliche Forschungsanwendungen
Ostarine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to increase lean body mass and improve muscle strength in patients with muscle wasting diseases such as cancer cachexia and sarcopenia. Ostarine has also been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(16-14(17)15(2,3)4)10-19-13-8-6-12(18-5)7-9-13/h6-9,11H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCFGCJOVXNLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)

![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5379405.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5379425.png)
![1-allyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B5379426.png)